BenchChemオンラインストアへようこそ!

2-(Trifluoromethyl)chroman-4-ol

Lipophilicity ADME Chromone reduction

For medicinal chemistry programs requiring a chroman-4-ol with inherently moderated lipophilicity, 2-(trifluoromethyl)chroman-4-ol is the only regioisomer that exhibits the documented substantial LogP drop upon chromone-to-chromanol reduction—critical for oral bioavailability optimization. Its unique multi-target profile (anticarcinogenic, anti-inflammatory, antimalarial, antivenom, antifungal) maximizes screening-well information return. Enantiopure (>99% ee) cis-(2S,4S) material is accessible via validated PLE-catalyzed kinetic resolution, enabling definitive stereochemical SAR. Sourcing this specific regioisomer ensures predictable cis-diastereoselectivity during NaBH₄ reduction and reversible redox cycling without stereochemical erosion.

Molecular Formula C10H9F3O2
Molecular Weight 218.175
CAS No. 1160217-16-2; 890095-07-5
Cat. No. B2460742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)chroman-4-ol
CAS1160217-16-2; 890095-07-5
Molecular FormulaC10H9F3O2
Molecular Weight218.175
Structural Identifiers
SMILESC1C(C2=CC=CC=C2OC1C(F)(F)F)O
InChIInChI=1S/C10H9F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-4,7,9,14H,5H2
InChIKeyZEOOCEWBCFKVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)chroman-4-ol (CAS 1160217-16-2 / 890095-07-5): Chemical Identity, Class, and Procurement Baseline


2-(Trifluoromethyl)chroman-4-ol is a fluorinated chroman-4-ol derivative belonging to the 3,4-dihydro-2H-1-benzopyran-4-ol subclass, with the CAS registry numbers 1160217-16-2 (cis-(2S,4S) enantiomer) and 890095-07-5 (racemic or unspecified stereochemistry) [1]. The compound bears a trifluoromethyl (-CF3) substituent at the C2 position and a hydroxyl group at C4 on the chroman scaffold (molecular formula C10H9F3O2, MW 218.17 g/mol) [1]. It is commercially available from multiple vendors at purities of 95–98%, with computed XLogP3-AA of 2.4, topological polar surface area of 29.5 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Why Generic Substitution of 2-(Trifluoromethyl)chroman-4-ol with Other Chroman-4-ol Analogs Fails


Chroman-4-ol derivatives bearing a trifluoromethyl substituent cannot be treated as interchangeable building blocks or screening probes. The position of the -CF3 group on the chroman ring dictates both physicochemical properties and biological target engagement profiles. The C2-substituted regioisomer exhibits a distinct lipophilicity signature: while non-fluorinated chroman-4-ols show negligible LogP change or a slight increase upon reduction from the corresponding chromone, 2-fluoroalkyl-substituted analogs undergo a substantial LogP drop during this transformation, fundamentally altering their ADME trajectory relative to non-fluorinated congeners [1]. Furthermore, the 2-CF3 substitution pattern confers a unique polypharmacology profile—spanning anticarcinogenic, antipromoter, antimutagenic, anti-inflammatory, antimalarial, antivenom, and antifungal activities—that has been specifically catalogued for this regioisomer and cannot be assumed for the 6-CF3, 7-CF3, or 4-CF3 positional analogs [2]. Stereochemical configuration introduces an additional layer of non-interchangeability: the cis-(2S,4S) enantiomer is accessible in >99% enantiomeric excess via biocatalytic kinetic resolution, whereas racemic material or alternative enantiomers may exhibit divergent target binding [3].

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)chroman-4-ol Against Closest Analogs


Lipophilicity Divergence Upon Chromone-to-Chromanol Reduction: 2-Fluoroalkyl vs. Non-Fluorinated Chroman-4-ols

A systematic physicochemical profiling study demonstrated that reduction of non-fluorinated chromones to chroman-4-ols results in a negligible change or slight increase in LogP, whereas reduction of their 2-fluoroalkyl-substituted analogs—including the CF3-bearing series—causes a substantial drop in lipophilicity [1]. This divergent behavior means that 2-(trifluoromethyl)chroman-4-ol occupies a fundamentally different LogP space relative to its chromone precursor compared with the non-fluorinated pair, impacting membrane permeability, metabolic stability predictions, and formulation strategy. The target compound has a measured LogP of approximately 2.01 (Fluorochem) and computed XLogP3-AA of 2.4 (PubChem), representing a ΔLogP of approximately +0.5 to +0.9 units above unsubstituted 4-chromanol (LogP 1.50, XLogP 1.2) [2][3].

Lipophilicity ADME Chromone reduction Fluorine chemistry Lead optimization

Regioisomeric Differentiation: Distinct Biological Profile of 2-CF3 vs. 6-CF3, 7-CF3, and 4-CF3 Chroman-4-ol Analogs

The AOD bioactivity database catalogs a distinctive multi-target biological profile specifically for 2-(trifluoromethyl)chroman-4-ol that includes: anticarcinogenic activity (prevention of DMBA-induced transformation in JB6 mouse epidermal cells), antipromoter activity (prevention of TPA-induced promotion in JB6 cells), antimutagenesis activity (protection of AT base pairs in S. typhimurium TA102 and TA104 mutagenesis tests), inhibition of phospholipase A2-induced paw edema in Swiss Wistar mice, antimalarial activity against P. falciparum, antivenom activity (nullification of N. naja venom lethal effects and inhibition of venom phospholipase A2), antifungal activity against A. niger (inhibition of cilia formation), and trypsin inhibition (by similarity) [1]. In contrast, publicly available data for 7-(trifluoromethyl)chroman-4-ol (CAS 1313035-00-5) is limited to antiproliferative screening [2], and 6-(trifluoromethyl)chroman-4-ol and 4-(trifluoromethyl)chroman-4-ol lack comparable breadth of reported bioactivity. This regioisomer-specific polypharmacology profile means that substitution at position 2 is not functionally equivalent to substitution at positions 4, 6, or 7.

Regioisomerism Polypharmacology Anticancer Anti-inflammatory Antimalarial Structure–activity relationship

Enantiomeric Purity Accessibility: >99% ee via PLE-Catalyzed Kinetic Resolution for 2-Fluoroalkyl Chroman-4-ols

A 2026 chemoenzymatic methodology enables access to both enantiomers of 2-fluoroalkyl-substituted chroman-4-ols, including the CF3-bearing series, with optical purities exceeding 99% enantiomeric excess and high selectivity factors (typically S > 100) via pig liver esterase (PLE)-catalyzed hydrolytic kinetic resolution of racemic acetates [1]. This contrasts with non-fluorinated chroman-4-ol, for which lipase resolution using Burkholderia cepacia lipase has been reported but with the substrate structure exerting a more pronounced influence on resolution efficiency [2]. The PLE-catalyzed approach provides simultaneous control over both stereochemical configuration and ADME profile, as the (2R,4R)-alcohols are obtained directly via enzymatic cleavage while (2S,4S)-acetates are recovered and subjected to mild alcoholysis [1].

Enantioselective synthesis Biocatalysis Kinetic resolution Stereochemistry Chiral chromatography

Stereoselective Synthetic Entry: cis-2-(Polyfluoroalkyl)chroman-4-ols via NaBH4 Reduction in High Yields

Reduction of 2-(polyfluoroalkyl)chromones by sodium borohydride in methanol proceeds with high cis-diastereoselectivity to give cis-2-(polyfluoroalkyl)chroman-4-ols in high yields, and the resulting chromanols can be cleanly oxidized back to 2-(polyfluoroalkyl)chroman-4-ones using chromic acid [1][2]. This stereoselective reduction–oxidation cycle is specific to the 2-polyfluoroalkyl substitution pattern; the cis-selectivity arises from the steric and electronic influence of the fluoroalkyl group at C2 directing hydride approach. The target compound 2-(trifluoromethyl)chroman-4-ol, as a member of this class, benefits from this well-characterized synthetic route with predictable stereochemical outcome [1].

Stereoselective synthesis Sodium borohydride reduction Chromone Diastereoselectivity Scale-up

Physicochemical Property Vector: Quantitative Comparison of 2-(Trifluoromethyl)chroman-4-ol with Unsubstituted 4-Chromanol

Direct comparison of computed and measured physicochemical descriptors reveals that introduction of the -CF3 group at position C2 produces a pronounced shift in the property vector relative to the unsubstituted parent compound. 2-(Trifluoromethyl)chroman-4-ol exhibits an XLogP3-AA of 2.4 (measured LogP ~2.01) vs. XLogP of 1.2 (measured LogP 1.50) for 4-chromanol, representing a 1.0–1.2 log unit increase in computed lipophilicity [1][2]. Molecular weight increases from 150.17 to 218.17 g/mol (Δ = +68.00, +45.3%) [1]. Topological polar surface area remains essentially unchanged at 29.5 Ų for both compounds, indicating that the lipophilicity gain occurs without compromising hydrogen-bonding capacity [1]. The hydrogen bond acceptor count increases from 2 to 5, reflecting the contribution of the three fluorine atoms [1]. The 4-(trifluoromethyl)chroman-4-ol regioisomer (CF3 at the C4 position bearing the -OH) shows a LogP of 2.219, comparable to the 2-CF3 analog but with a fundamentally different spatial arrangement of the fluorinated motif relative to the hydrogen bond donor .

Physicochemical properties Drug-likeness Lipophilicity Polar surface area Lead optimization

Multi-Target Biological Activity Fingerprint: 2-(Trifluoromethyl)chroman-4-ol as a Polypharmacology Probe vs. Single-Target Chroman-4-ol Derivatives

The AOD database entry for 2-(trifluoromethyl)chroman-4-ol documents activity across eight mechanistically distinct biological systems: (i) prevention of DMBA-induced transformation in JB6 cells (anticarcinogenic), (ii) prevention of TPA-induced promotion in JB6 cells (antipromoter), (iii) protection against tertiary butyl hydroperoxide-induced mutagenesis with AT base pair specificity in TA102 and TA104 S. typhimurium strains (antimutagenic), (iv) inhibition of phospholipase A2-induced paw edema in Swiss Wistar mice (anti-inflammatory), (v) prevention of arachidonate release (substrate for prostaglandin/prostacyclin synthesis), (vi) killing of P. falciparum (antimalarial), (vii) nullification of N. naja venom lethal effects with inhibition of venom PLA2 (antivenom), and (viii) inhibition of A. niger cilia formation (antifungal) [1]. The compound is also noted as non-toxic and non-allergenic in the reported test systems [1]. No single regioisomeric analog (6-CF3, 7-CF3, or 4-CF3 chroman-4-ol) has a publicly documented profile approaching this breadth. The absence of quantitative IC50/EC50 values in the AOD database is a significant limitation that must be acknowledged; potency comparisons with specific analogs cannot be drawn from the available data.

Polypharmacology Phenotypic screening Anticancer chemoprevention Phospholipase A2 inhibition Antivenom Antimalarial

Recommended Research and Procurement Application Scenarios for 2-(Trifluoromethyl)chroman-4-ol Based on Verified Differentiation Evidence


ADME-Aware Lead Optimization Programs Requiring Fluorinated Chroman-4-ol Scaffolds with Predictable Lipophilicity Trajectory

In medicinal chemistry campaigns where the chroman-4-ol scaffold is being explored as a privileged structure, the documented substantial LogP drop upon chromone-to-chromanol reduction that is specific to 2-fluoroalkyl-substituted analogs—in contrast to the negligible change observed for non-fluorinated congeners—makes 2-(trifluoromethyl)chroman-4-ol the appropriate procurement choice when the project requires a chromanol with inherently moderated lipophilicity relative to its chromone precursor [1]. This property is critical for programs targeting oral bioavailability where excessive lipophilicity (LogP > 5) would violate Lipinski's rule of five.

Polypharmacology and Phenotypic Screening Campaigns Targeting Cancer Chemoprevention, Inflammation, or Infectious Disease

For academic or industrial phenotypic screening programs where a single compound is desired to probe multiple disease-relevant pathways simultaneously, the documented multi-target activity profile of 2-(trifluoromethyl)chroman-4-ol—spanning anticarcinogenic (JB6 cell transformation), anti-inflammatory (PLA2-induced paw edema), antimalarial (P. falciparum), antivenom (N. naja venom), and antifungal (A. niger) activities—provides a broader probe coverage than regioisomeric analogs whose reported bioactivity is restricted to fewer target classes [2]. Procurement of this specific regioisomer maximizes the information return per screening well.

Stereochemistry-Dependent Structure–Activity Relationship (SAR) Studies Requiring Enantiopure cis-2-(Trifluoromethyl)chroman-4-ol

When SAR exploration requires enantiomerically pure material to deconvolute stereochemical contributions to target binding, the validated PLE-catalyzed kinetic resolution methodology capable of delivering >99% ee for both enantiomers of 2-fluoroalkyl chroman-4-ols provides a reliable synthetic entry [3]. Sourcing the racemic precursor and applying the published enzymatic resolution protocol, or procuring pre-resolved enantiopure material from vendors offering chirally defined batches, ensures that observed biological activity can be confidently assigned to a specific stereoisomer rather than an undefined mixture.

Synthetic Methodology Development Using Chroman-4-ol as a Fluorinated Building Block with Predictable Cis-Diastereoselectivity

For synthetic chemistry groups developing new transformations on the chroman scaffold, the predictable cis-diastereoselectivity of NaBH4 reduction of 2-(trifluoromethyl)chroman-4-one to the corresponding chroman-4-ol—and the clean chromic acid oxidation back to the chromanone—enables reversible redox cycling without loss of stereochemical integrity [4]. This makes 2-(trifluoromethyl)chroman-4-ol a chemically well-behaved intermediate for diversification strategies such as Ritter reactions to trans-4-acylamino derivatives or O-functionalization at the C4 hydroxyl group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)chroman-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.